2-(oxolan-3-yl)cyclopropane-1-carboxylicacid,Mixtureofdiastereomers
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Overview
Description
2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and an oxolane (tetrahydrofuran) ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor, followed by the introduction of the oxolane ring. One common method involves the reaction of a cyclopropane derivative with an oxolane precursor under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or halides for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, reduction can produce alcohols, and substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid include other cyclopropane carboxylic acids and oxolane derivatives. Examples include:
- 2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid
- 2-(Oxolan-4-yl)cyclopropane-1-carboxylic acid
- 2-(Tetrahydrofuran-3-yl)cyclopropane-1-carboxylic acid .
Uniqueness
The uniqueness of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and the combination of the cyclopropane and oxolane rings. This unique structure can impart distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(oxolan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-8(10)7-3-6(7)5-1-2-11-4-5/h5-7H,1-4H2,(H,9,10) |
InChI Key |
YTNWEHOROMVJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2CC2C(=O)O |
Origin of Product |
United States |
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